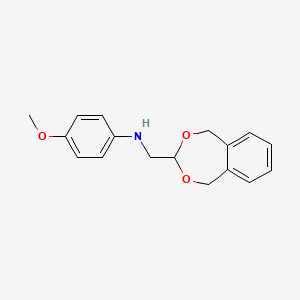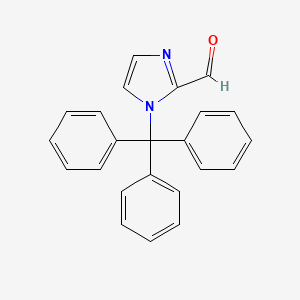
N-(4-amino-2-methoxyphenyl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-amino-2-methoxyphenyl)thiophene-2-carboxamide” is a chemical compound with the molecular formula C12H11NO2S and a molecular weight of 233.286 . It is also known by other names such as "Thiophene-2-carboxamide, N-(4-methoxyphenyl)-" .
Synthesis Analysis
The synthesis of thiophene carboxamides, which includes “N-(4-amino-2-methoxyphenyl)thiophene-2-carboxamide”, has been reported in various studies . The synthetic strategy involves the cyclization of precursor compounds with N-(4-acetylphenyl)-2-chloroacetamide in alcoholic sodium ethoxide . The yield of the synthesized compound was reported to be 62% with a melting point of 291–293 °C .Molecular Structure Analysis
The molecular structure of “N-(4-amino-2-methoxyphenyl)thiophene-2-carboxamide” has been analyzed using various spectroscopic techniques. The InChI representation of the molecule is "InChI=1S/C12H11NO2S/c1-15-10-6-4-9(5-7-10)13-12(14)11-3-2-8-16-11/h2-8H,1H3,(H,13,14)" . The compound has been characterized using IR, 1H NMR, and mass spectroscopic analyses .Physical And Chemical Properties Analysis
“N-(4-amino-2-methoxyphenyl)thiophene-2-carboxamide” is a compound with a molecular weight of 233.286 g/mol . The compound has a close HOMO–LUMO energy gap, which is a measure of its reactivity .Aplicaciones Científicas De Investigación
Industrial Chemistry and Material Science
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
Organic Field-Effect Transistors (OFETs)
Molecules with the thiophene ring system are used in the fabrication of organic field-effect transistors (OFETs) . These are a type of field-effect transistor using an organic semiconductor in its channel.
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives also play a significant role in the development of organic light-emitting diodes (OLEDs) . OLEDs are used to create digital displays in devices such as television screens, computer monitors, and portable systems such as smartphones and handheld game consoles.
Propiedades
IUPAC Name |
N-(4-amino-2-methoxyphenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-16-10-7-8(13)4-5-9(10)14-12(15)11-3-2-6-17-11/h2-7H,13H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHUBZFLMNOXBJF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N)NC(=O)C2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201228988 |
Source


|
| Record name | N-(4-Amino-2-methoxyphenyl)-2-thiophenecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201228988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
110506-36-0 |
Source


|
| Record name | N-(4-Amino-2-methoxyphenyl)-2-thiophenecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110506-36-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Amino-2-methoxyphenyl)-2-thiophenecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201228988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(Thiophen-2-ylmethyl)-amino]-phenol](/img/structure/B1298018.png)


![4H-thieno[3,2-b]pyrrole-5-carbohydrazide](/img/structure/B1298028.png)

![4,5-Dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoic acid](/img/structure/B1298035.png)

![5,7-Dimethyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B1298037.png)

![N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide](/img/structure/B1298039.png)



